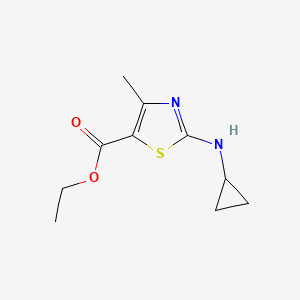

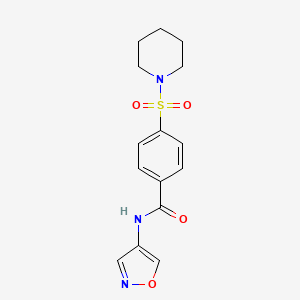

![molecular formula C18H19N5O2S2 B2518114 2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898418-70-7](/img/structure/B2518114.png)

2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be a derivative of thiazolo[3,2-b][1,2,4]triazole with substituents that include furan, thiophene, and piperazine moieties. This structure suggests potential pharmacological activity, given the presence of these heterocyclic components which are often found in compounds with various biological activities.

Synthesis Analysis

The synthesis of related compounds often begins with a simple furan derivative, such as 2-acetylfuran, which can undergo various reactions like Claisen-Schmidt condensation, cyclization, and Mannich reactions to introduce additional rings and substituents . For example, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves multiple steps starting from 2-acetylfuran and leading to the formation of isoxazolines, which are then reacted with N-methyl piperazine . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry . For instance, the crystal structure of a similar compound, 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, was determined using X-ray diffraction and supported by DFT calculations . These techniques are crucial for confirming the molecular structure and the position of substituents in the final compound.

Chemical Reactions Analysis

The furan and thiophene rings present in the compound are known to participate in various chemical reactions. For example, furan derivatives can undergo Mannich reactions to introduce a piperazine moiety . Thiazolidinone derivatives, which are structurally related to the compound , have been synthesized and shown to exhibit reactivity that could be leveraged for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their spectroscopic data, which provide insights into their electronic structure and reactivity . The presence of electron-donating and electron-withdrawing groups can significantly influence these properties, as seen in the evaluation of thiazolidinone derivatives, where the position of the substituents affected their anticancer activity . The thermal stability and solid-state structure of related compounds have also been studied using techniques like thermogravimetric analysis (TG), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD) .

科学的研究の応用

Electrochromic Materials

Research into thiazolo and triazole-based compounds has shown potential applications in electrochromic materials. A study by Akpinar, Udum, and Toppare (2013) explored novel thiazolothiazole-containing copolymers for their electrochromic properties. These materials exhibited multichromic properties with low band-gap values, suggesting their use in electrochromic applications due to decent electrochromical properties and solution processability Akpinar, H., Udum, Y., & Toppare, L. (2013).

Antimicrobial Activities

Thiazolo[3,2-b]-1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Başoğlu et al. (2013) designed and synthesized azole derivatives starting from furan-2-carbohydrazide and found that some of these compounds showed activity against tested microorganisms Başoğlu, S., Yolal, M., Demirci, S., Demirbas, N., Bektaş, H., & Karaoglu, S. (2013). This suggests potential applications in developing new antimicrobial agents.

Synthesis Methodologies

Compounds featuring thiazolo and triazole rings are of interest in synthetic chemistry for creating new materials with potential applications in pharmaceuticals and materials science. For instance, L'Helgoual'ch et al. (2008) reported on the deprotonative metalation of aromatic heterocycles using mixed lithium-zinc species, a method that could be applied to the synthesis of complex molecules including those with thiazolo and triazole rings L'Helgoual'ch, J.-M., Seggio, A., Chevallier, F., Yonehara, M., Jeanneau, E., Uchiyama, M., & Mongin, F. (2008).

特性

IUPAC Name |

2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2/c1-21-6-8-22(9-7-21)14(13-5-3-11-26-13)15-17(24)23-18(27-15)19-16(20-23)12-4-2-10-25-12/h2-5,10-11,14,24H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJJCEWSISCMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

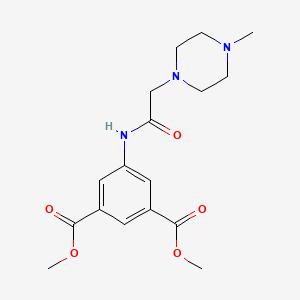

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)

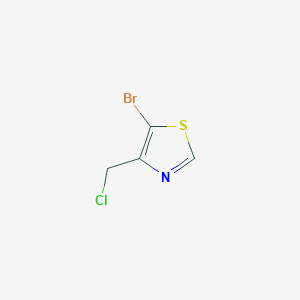

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)

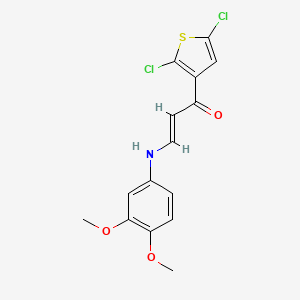

![5-amino-N-(2-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)

![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)

![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)